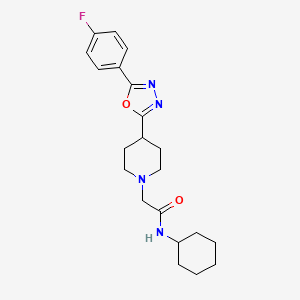

N-cyclohexyl-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O2/c22-17-8-6-15(7-9-17)20-24-25-21(28-20)16-10-12-26(13-11-16)14-19(27)23-18-4-2-1-3-5-18/h6-9,16,18H,1-5,10-14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZMHGPQVUJOJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)Piperidine

The piperidine-oxadiazole hybrid is synthesized via a two-step sequence:

Step 1: Formation of Piperidine-4-Carbohydrazide

Piperidine-4-carboxylic acid is treated with thionyl chloride to generate the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to yield piperidine-4-carbohydrazide.

$$

\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Piperidine-4-carbohydrazide}

$$

Step 2: Cyclization with 4-Fluorobenzoyl Chloride

The carbohydrazide undergoes cyclodehydration with 4-fluorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring:

$$

\text{Piperidine-4-carbohydrazide} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{POCl}_3} \text{4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine}

$$

Optimization Notes :

- Temperature : Cyclization proceeds optimally at 80–90°C.

- Yield : Reported yields range from 65–72% after recrystallization from ethanol.

Functionalization of the Piperidine Nitrogen

Alkylation with 2-Chloro-N-Cyclohexylacetamide

The piperidine nitrogen is alkylated using 2-chloro-N-cyclohexylacetamide under basic conditions. A mixture of potassium carbonate (K₂CO₃) and acetonitrile facilitates the nucleophilic substitution:

$$

\text{4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine} + \text{2-Chloro-N-cyclohexylacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound}

$$

Reaction Conditions :

- Molar Ratio : 1:1.2 (piperidine derivative to chloroacetamide).

- Duration : 12–16 hours under reflux.

- Yield : 58–65% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography using a gradient of ethyl acetate (10–40%) in hexane. Analytical HPLC (C18 column, 60:40 acetonitrile/water) confirms purity >98%.

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 2.6–3.1 (m, piperidine), 4.2 (s, CH₂CO), 7.1–7.4 (m, fluorophenyl).

- HRMS : Calculated for C₂₂H₂₆FN₅O₂ [M+H]⁺: 436.2045; Found: 436.2048.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Oxadiazole Ring Stability : The 1,3,4-oxadiazole moiety is sensitive to strong acids. Using milder dehydrating agents like Burgess reagent (ethyl sulfonylcarbamate) can improve yields.

- Regioselectivity in Alkylation : Competing N-alkylation at the oxadiazole nitrogen is minimized by employing bulky bases like DBU (1,8-Diazabicycloundec-7-ene).

Chemical Reactions Analysis

Types of Reactions

Oxidation: : N-cyclohexyl-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo oxidation reactions primarily at the cyclohexyl moiety, using agents like potassium permanganate.

Reduction: : The oxadiazole ring can be selectively reduced using mild reducing agents like sodium borohydride.

Substitution: : Aromatic substitution on the fluorophenyl group can be facilitated using halogenation agents.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or other strong oxidizers at elevated temperatures.

Reduction: : Sodium borohydride or lithium aluminum hydride under controlled conditions.

Substitution: : Use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Oxidation: : Cyclohexanol derivatives.

Reduction: : Hydrazine derivatives.

Substitution: : Aryl-fluoride derivatives.

Scientific Research Applications

This compound finds varied applications owing to its chemical versatility:

Chemistry: : Used as a precursor for synthesis of more complex molecules in organic chemistry.

Biology: : Acts as a molecular probe in biological systems to study enzyme interactions.

Medicine: : Investigated for its potential as a pharmacological agent in treating diseases, possibly acting on specific neural pathways.

Industry: : Employed in the production of materials with special properties like enhanced thermal stability or specific optical properties.

Mechanism of Action

The exact mechanism depends on the specific application but often involves:

Interaction with Biological Targets: : The compound may bind to specific enzymes or receptors, altering their activity. For example, interaction with piperidine receptors in neurological pathways.

Modulation of Molecular Pathways: : Influences cellular processes like signal transduction or gene expression, potentially through modulation of oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-fluorophenyl group on the oxadiazole ring is a common feature in compounds with enzyme inhibitory activity (e.g., COX-2 inhibition in ). Its electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins. Cyclohexyl vs. Piperidine Linker: The piperidine moiety in the target compound and analogs () provides conformational flexibility, which may optimize binding to sterically constrained active sites.

Pharmacological Comparisons :

- Antibacterial Activity : N-substituted acetamides with oxadiazole-thioether linkages (e.g., ) show moderate antibacterial effects, suggesting the target compound may share this activity.

- Enzyme Inhibition : The benzofuran-oxadiazole hybrid () demonstrates potent tyrosinase inhibition, highlighting the role of aromatic systems in enzyme targeting. The target compound’s 4-fluorophenyl group may similarly engage in π-π interactions with enzyme active sites.

Synthetic Accessibility :

- Many analogs (e.g., ) are synthesized via nucleophilic substitution or cyclization reactions under mild conditions (e.g., acetone/K2CO3 reflux). The target compound’s synthesis likely follows analogous pathways.

Biological Activity

N-cyclohexyl-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a piperidine moiety, and an oxadiazole ring substituted with a fluorophenyl group. Its structure is critical for its interaction with biological targets. The molecular formula is C_{22}H_{24}F_{N}_{4}O_{3}, and it has specific binding sites that facilitate its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer progression. For instance, it demonstrated inhibitory effects on EGFR (Epidermal Growth Factor Receptor) and Src kinases with IC50 values in the low micromolar range .

- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated against various cancer cell lines, showing IC50 values ranging from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines .

- Apoptosis Induction : Some studies suggest that the compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target/Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Enzyme Inhibition | EGFR | 0.24 | Significant inhibition observed at this concentration |

| Anticancer Activity | PC-3 (Prostate Cancer) | 0.67 | Effective against this cell line |

| HCT116 (Colon Cancer) | 0.80 | Comparable efficacy noted | |

| Apoptosis Induction | Various Cancer Cell Lines | Varies | Induces apoptosis through intrinsic pathways |

Case Studies and Research Findings

- Anticancer Studies : In a study evaluating the anticancer properties of oxadiazole derivatives, this compound was tested alongside other compounds. It exhibited significant cytotoxicity against leukemia and melanoma cell lines, suggesting its potential as an anticancer agent .

- Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to the active sites of target enzymes such as EGFR and Src kinases. This binding is facilitated by hydrogen bonding and π–π interactions between the aromatic rings and the enzyme residues .

- Additional Pharmacological Effects : Beyond anticancer activity, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.